2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one
Overview
Description
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one is a heterocyclic compound that features a unique seven-membered ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include key metabolic or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopentathiazole: A similar compound with a five-membered ring instead of a seven-membered ring.
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Another related compound with a different ring structure.
Uniqueness
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one is unique due to its seven-membered ring fused with a thiazole ring, which imparts distinct chemical and biological properties compared to its analogs. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one is a heterocyclic compound characterized by a unique seven-membered ring fused with a thiazole ring. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and influencing key metabolic pathways. Such mechanisms are crucial for its potential therapeutic applications in various diseases.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the compound's promising antimicrobial and anticancer activities:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Preliminary data suggest that it exhibits significant inhibitory effects on certain bacteria and fungi, indicating potential use as an antimicrobial agent.
- Anticancer Activity : In vitro studies have shown that this compound displays cytotoxic effects against several human tumor cell lines. For example, compounds derived from this structure have been tested against cancer cell lines such as HT-29 and HCT-116, demonstrating IC50 values in the low micromolar range, which indicates potent antiproliferative activity .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of related compounds, derivatives of this compound were tested against a panel of eight human tumor cell lines. Notably, certain derivatives exhibited high antiproliferative activities with specific selectivity towards particular tumor types. For instance, one derivative showed an IC50 of 0.15 µM against HCT-116 cells, suggesting strong anticancer potential .
Case Study 2: Enzyme Inhibition
Research has also focused on the compound's role as an enzyme inhibitor. It was found that the compound could inhibit tubulin polymerization, a critical process in cancer cell division. The effects on microtubule dynamics were observed using fluorescence microscopy, revealing that treatment with the compound led to significant alterations in microtubule structure within treated cells .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Seven-membered thiazole ring | Anticancer | 0.15 (HT-29) |
2-Amino-5,6-dihydro-4H-cyclopentathiazole | Five-membered thiazole ring | Moderate anticancer | >10 |
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene | Different ring structure | Low antimicrobial | N/A |
This table illustrates the superior biological activity of this compound compared to its analogs.
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrocyclohepta[d][1,3]thiazol-8-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-8-10-5-3-1-2-4-6(11)7(5)12-8/h1-4H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOGEPIABIIAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)N=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883195-38-8 | |
Record name | 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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